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molecular formula C11H12 B8397846 2-Phenylbicyclo[1.1.1]pentane

2-Phenylbicyclo[1.1.1]pentane

Cat. No. B8397846
M. Wt: 144.21 g/mol
InChI Key: CENYUOBGLJHZRB-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

A solution of 2-phenylbicyclo[1.1.1]pentan-2-yl acetate (2.7 g, 13.4 mol) in 50 mL of anhydrous ether was placed in a three-necked flask. The flask was cooled to −78° C., and 150 mL of liquid ammonia was added. To the stirring mixture was added sodium (0.62 g, 27.0 mmol) in small pieces over a period of 10 minutes. Stirring was continued until the blue color was discharged. The reaction was quenched by the addition of saturated aqueous ammonia chloride solution (5 mL), and the solvent was allowed to evaporate overnight. Pentane (40 mL) was added to the residue, and the solution was washed with 30 mL saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The crude product was purified by column chromatography (100% pentane) to give the desired compound as a colorless liquid (1.8 g, 12.5 mmol, yield: 93%). 1H NMR (300 MHz, CDCl3) δ ppm 7.40-7.21 (m, 5H), 3.48 (d, J=6.9 Hz, 1H), 2.81 (s, 2H), 2.20 (dd, J1=9.9 Hz, J2=2.7 Hz, 1H), 2.00 (d, J=2.1 Hz, 1H), 1:94-1.85 (m, 2H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
C(O[C:5]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]2[CH2:9][CH:6]1[CH2:7]2)(=O)C.N.[Na]>CCOCC>[C:10]1([CH:5]2[CH:6]3[CH2:9][CH:8]2[CH2:7]3)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |^1:16|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)(=O)OC1(C2CC1C2)C2=CC=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
liquid
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0.62 g
Type
reactant
Smiles
[Na]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated aqueous ammonia chloride solution (5 mL)
CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Pentane (40 mL) was added to the residue
WASH
Type
WASH
Details
the solution was washed with 30 mL saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (100% pentane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C2CC1C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.5 mmol
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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